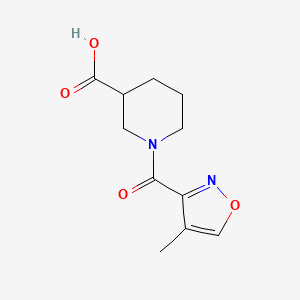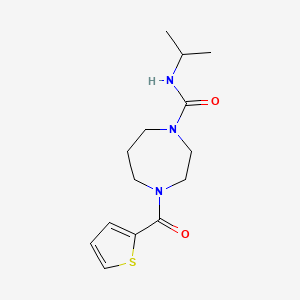
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.
Wirkmechanismus
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway and inhibits the growth and survival of B-cell malignancies and autoimmune cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B-cell malignancies and autoimmune cells in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways such as AKT and ERK. This compound has also been shown to induce apoptosis in B-cell malignancies and autoimmune cells. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties and has been well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors such as ibrutinib. In addition, the optimal dosing and treatment schedule for this compound have not been established, and further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several potential future directions for N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of this compound in combination with immunotherapy agents such as checkpoint inhibitors. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in humans and to evaluate its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide involves a multistep process that starts with the reaction of 2-bromo thiophene with ethyl isocyanoacetate to form ethyl 2-(thiophen-2-yl)acetate. This intermediate is then reacted with 1,2-diaminopropane to form the diazepane ring. The final step involves the reaction of the diazepane intermediate with propan-2-yl isocyanate to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide has been studied extensively in preclinical models and has shown promising results as a potential treatment for various cancers and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of mantle cell lymphoma cells in vitro and in vivo. Another study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of chronic lymphocytic leukemia cells in vitro and in vivo. This compound has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11(2)15-14(19)17-7-4-6-16(8-9-17)13(18)12-5-3-10-20-12/h3,5,10-11H,4,6-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDIUDIILILLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

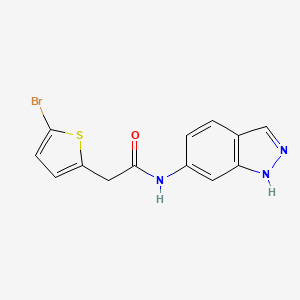
![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
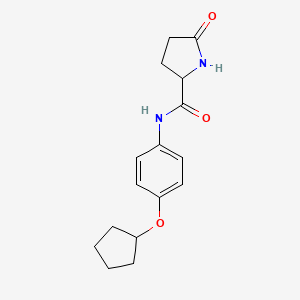
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![2-(2-Chlorophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B6639114.png)
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6639127.png)
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)
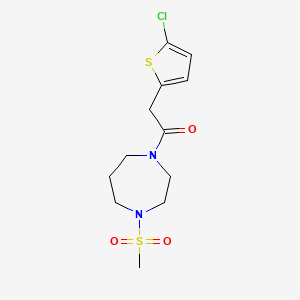
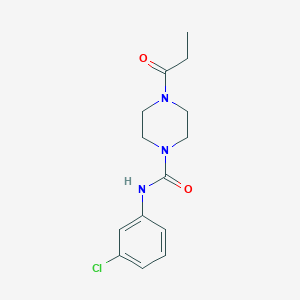
![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B6639157.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B6639163.png)
![2-[(1-Methylpyrrole-3-carbonyl)amino]butanoic acid](/img/structure/B6639172.png)
